An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoate (CAS: 351354-41-1)
An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoate (CAS: 351354-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,4,5-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its trifluorinated phenyl ring serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of fluoroquinolone antibiotics such as ciprofloxacin and levofloxacin.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of Ethyl 2,4,5-trifluorobenzoate, with a focus on detailed experimental protocols and data presentation for the scientific community.
Physicochemical Properties
Ethyl 2,4,5-trifluorobenzoate is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 351354-41-1 | [4] |
| Molecular Formula | C₉H₇F₃O₂ | [4] |
| Molecular Weight | 204.15 g/mol | |
| Appearance | Colorless liquid | N/A |
| Boiling Point | Not consistently reported | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Synonyms | 2,4,5-Trifluorobenzoic acid ethyl ester | [4] |
Synthesis of Ethyl 2,4,5-trifluorobenzoate
The primary and most direct route for the synthesis of Ethyl 2,4,5-trifluorobenzoate is the Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of an acid catalyst.[5][6][7] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Synthesis of the Precursor: 2,4,5-Trifluorobenzoic Acid
The starting material, 2,4,5-trifluorobenzoic acid, is a valuable synthetic intermediate in its own right.[8] A common laboratory-scale synthesis involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with a Grignard reagent, followed by carboxylation with carbon dioxide.[8]
Experimental Protocol: Fischer-Speier Esterification
The following is a generalized experimental protocol for the synthesis of Ethyl 2,4,5-trifluorobenzoate based on the principles of Fischer esterification.[5][6][9]
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2,4,5-trifluorobenzoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Caption: Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl group: A triplet for the methyl protons (-CH₃) around 1.4 ppm and a quartet for the methylene protons (-OCH₂-) around 4.4 ppm.
-
Aromatic protons: Two multiplets in the aromatic region (likely between 7.0 and 8.0 ppm) due to the two protons on the trifluorinated ring, with complex splitting patterns due to proton-proton and proton-fluorine coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the ethyl group, the ester carbonyl, and the aromatic carbons.
-
Ethyl group: A signal for the methyl carbon around 14 ppm and a signal for the methylene carbon around 62 ppm.
-
Ester carbonyl: A signal around 164 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (approximately 110-160 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituents (carbon-fluorine coupling).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds.
-
C=O stretch: A strong, sharp peak in the region of 1720-1740 cm⁻¹.[10]
-
C-F stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
C-O stretch: A strong band in the 1250-1000 cm⁻¹ region.[11]
-
Aromatic C-H stretch: Peaks slightly above 3000 cm⁻¹.[11]
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.[11]
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the ethyl group (-CH₂CH₃, m/z 29), leading to a prominent peak for the 2,4,5-trifluorobenzoyl cation at m/z 159.
Applications in Drug Development and Research
Ethyl 2,4,5-trifluorobenzoate is a pivotal intermediate in the synthesis of fluoroquinolone antibiotics.[1][2] The trifluorinated phenyl moiety is a common structural feature in this class of drugs, contributing to their antibacterial activity.
Role in Fluoroquinolone Synthesis
In the synthesis of fluoroquinolones like ciprofloxacin, 2,4,5-trifluorobenzoic acid (the precursor to the ethyl ester) is first converted to its acid chloride. This activated intermediate then undergoes a series of reactions, including condensation with an aminoacrylate derivative, cyclization, and finally substitution with a piperazine derivative to yield the final drug molecule.[1][3] The ethyl ester can be utilized in similar synthetic strategies.
Caption: General synthetic pathway for fluoroquinolones.
Conclusion
Ethyl 2,4,5-trifluorobenzoate is a fundamentally important building block in synthetic organic chemistry, with its primary application in the pharmaceutical industry. The methodologies for its synthesis are well-established, relying on classical esterification reactions. A thorough understanding of its properties and reactivity is essential for researchers and professionals involved in the development of new fluoroquinolone antibiotics and other fluorinated compounds of medicinal and agricultural importance. Further research to fully characterize its spectroscopic properties would be a valuable contribution to the scientific literature.
References
- 1. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. CAS 351354-41-1 | 2623-3-16 | MDL MFCD03094444 | Ethyl 2,4,5-trifluorobenzoate | SynQuest Laboratories [synquestlabs.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Ethyl 3,4,5-trifluorobenzoate | 495405-09-9 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Ethyl-2,3,4,5-tetrafluorobenzoyl acetate | C11H8F4O3 | CID 86615733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]







